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Compound of Interest

Compound Name: Bromoiodomethane

Cat. No.: B1195271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoiodomethane (CH₂BrI) is a dihalomethane containing both bromine and iodine atoms.

This colorless to light yellow liquid is a valuable reagent in organic synthesis and a subject of

interest in atmospheric chemistry and photochemistry. Its unique combination of two different

halogen atoms imparts specific reactivity and physical characteristics that are of significant

interest to researchers in various fields, including organic synthesis, materials science, and

drug development. This technical guide provides a comprehensive overview of the physical and

chemical properties of bromoiodomethane, detailed experimental protocols for its synthesis

and key reactions, and an exploration of its photochemical behavior.

Physical Properties of Bromoiodomethane
Bromoiodomethane is a dense liquid with limited solubility in water but good solubility in

common organic solvents. A summary of its key physical properties is presented in the table

below.
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Property Value Reference

Molecular Formula CH₂BrI

Molecular Weight 220.84 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Odor Sweetish [2]

Density 2.93 g/mL at 25 °C [3][4]

Boiling Point 138-141 °C [1][3][4]

Melting Point Not available

Refractive Index (n²⁰/D) 1.6382 [1][3][4]

Solubility
Limited solubility in water;

soluble in organic solvents.
[2]

Vapor Pressure
10.9 mmHg at 25 °C

(predicted)

XLogP3-AA 1.7 [1]

Chemical Properties and Reactivity
Bromoiodomethane exhibits reactivity characteristic of dihalomethanes, with the carbon-

iodine bond being weaker and more reactive than the carbon-bromine bond. It is sensitive to

light and can decompose, particularly in the presence of UV radiation. For stability, it is often

stored with a copper stabilizer.

Synthesis
A common laboratory-scale synthesis of bromoiodomethane involves the Finkelstein reaction,

where dibromomethane is treated with sodium iodide in a suitable solvent like acetone.

Simmons-Smith Reaction
Bromoiodomethane can be used as a source of the methylene group in cyclopropanation

reactions, such as the Simmons-Smith reaction. While diiodomethane is more commonly used,
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bromoiodomethane can serve as a precursor to the active carbenoid species. The reaction

proceeds via the formation of an organozinc intermediate, which then transfers a methylene

group to an alkene in a stereospecific manner.

Photodissociation
The photochemistry of bromoiodomethane is a significant area of research. Upon absorption

of ultraviolet (UV) radiation, the weaker carbon-iodine bond preferentially cleaves, leading to

the formation of a bromomethyl radical (•CH₂Br) and an iodine atom (•I). These reactive

intermediates can then undergo further reactions, including recombination and isomerization.

Studies have shown that in solution, the initial photofragments can recombine within the

solvent cage to form a metastable isomer, iso-bromoiodomethane (CH₂Br-I). This isomer can

then rearrange to the more stable bromoiodomethane or participate in other reactions.

Experimental Protocols
Synthesis of Bromoiodomethane from Dibromomethane
Principle: This method is based on the Finkelstein reaction, where a halide exchange reaction

occurs. The bromide in dibromomethane is replaced by iodide from sodium iodide.

Materials:

Dibromomethane (CH₂Br₂)

Sodium iodide (NaI)

Acetone (anhydrous)

Round-bottom flask with a reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus

Drying agent (e.g., anhydrous magnesium sulfate)
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Procedure:

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

Add dibromomethane to the solution.

Heat the mixture to reflux with stirring for several hours. The reaction progress can be

monitored by gas chromatography.

After the reaction is complete, cool the mixture to room temperature.

Remove the precipitated sodium bromide by filtration.

The acetone is removed from the filtrate by distillation.

The remaining liquid is washed with water in a separatory funnel to remove any remaining

sodium iodide.

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

The crude bromoiodomethane is purified by fractional distillation under reduced pressure.

Photodissociation of Bromoiodomethane using Pump-
Probe Spectroscopy
Principle: This experimental setup uses an ultrafast laser system to initiate a photochemical

reaction with a "pump" pulse and monitor the subsequent dynamics with a time-delayed

"probe" pulse.

Apparatus:

Femtosecond laser system (e.g., Ti:sapphire laser)

Optical parametric amplifier (OPA) to generate the pump and probe wavelengths

Delay stage for controlling the time delay between pump and probe pulses

Sample cell or flow-through system for the bromoiodomethane solution
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Spectrometer or detector to measure the change in absorption of the probe pulse

Procedure:

A solution of bromoiodomethane in a suitable solvent (e.g., acetonitrile, cyclohexane) is

prepared.

The femtosecond laser system is used to generate a high-intensity "pump" pulse at a

wavelength that is strongly absorbed by bromoiodomethane (typically in the UV region,

e.g., 266 nm), initiating the C-I bond cleavage.

A weaker "probe" pulse, at a different wavelength, is generated and passed through the

sample. The probe wavelength is chosen to be sensitive to the absorption of the transient

species (e.g., radicals, isomers).

The time delay between the pump and probe pulses is systematically varied using a

mechanical delay stage.

At each time delay, the change in the absorbance of the probe pulse is measured.

By plotting the change in absorbance as a function of the time delay, the kinetics of the

formation and decay of the transient species can be determined.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of bromoiodomethane is expected to show a singlet

for the two equivalent protons of the methylene group. Due to the electronegativity of the

attached halogens, this singlet will be downfield from tetramethylsilane (TMS). The chemical

shift is anticipated to be in the range of 4-5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single peak for the methylene carbon.

The chemical shift will be influenced by the attached bromine and iodine atoms.

Infrared (IR) Spectroscopy
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The IR spectrum of bromoiodomethane displays characteristic vibrational frequencies for the

C-H and C-X (X=Br, I) bonds.

Wavenumber (cm⁻¹) Assignment

~3000 C-H stretching

~1400 CH₂ scissoring

~1200 CH₂ wagging

~600-700 C-Br stretching

~500-600 C-I stretching

Mass Spectrometry
The mass spectrum of bromoiodomethane will show a molecular ion peak (M⁺) at m/z = 220

(for ⁷⁹Br) and 222 (for ⁸¹Br) with approximately equal intensity, characteristic of a compound

containing one bromine atom. The presence of iodine will be indicated by a peak at m/z = 127.

Expected Fragmentation Pattern:

[CH₂BrI]⁺: Molecular ion peaks at m/z 220 and 222.

[CH₂Br]⁺: Fragment resulting from the loss of an iodine atom (m/z 93 and 95).

[CH₂I]⁺: Fragment resulting from the loss of a bromine atom (m/z 141).

[I]⁺: Iodine cation at m/z 127.

[Br]⁺: Bromine cations at m/z 79 and 81.

Visualizations
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Caption: Photodissociation and isomerization pathway of bromoiodomethane.
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Caption: Simplified mechanism of the Simmons-Smith cyclopropanation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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